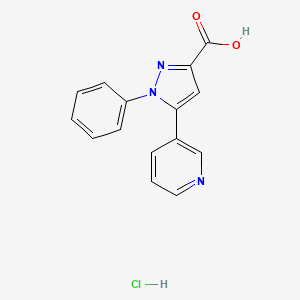
1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like Celecoxib (used to treat arthritis) and Rimonabant (an anti-obesity drug) .
Synthesis Analysis
Pyrazole compounds can be synthesized using several methods. One common method is the reaction of hydrazines with 1,3-diketones . The synthesis often involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The pyrazole ring is a five-membered ring, consisting of two nitrogen atoms and three carbon atoms. The nitrogen atoms are typically adjacent to each other. In terms of geometry, the ring is planar .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with α-bromoketones and 2-aminopyridines . They can also participate in C–C bond cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structures. Factors that can influence these properties include the presence of substituents on the pyrazole ring .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and its derivatives are primarily involved in synthesis and structural analysis studies. For instance, studies have focused on synthesizing new pyrazole derivatives, such as those by Shen et al. (2012), which involved characterizing these compounds using NMR, IR spectroscopies, and HRMS analyses, as well as investigating their molecular structures through X-ray diffraction and density-functional-theory calculations (Shen, Huang, Diao, & Lei, 2012).
2. Potential in Pharmaceutical Research
Although detailed studies specifically on 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride in pharmaceutical applications are limited, related pyrazole derivatives show significant potential. For instance, derivatives have been studied for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006). Similarly, Bahgat et al. (2009) conducted theoretical and experimental investigations on pyrazole derivatives, emphasizing their structure and vibrational spectra, which can be crucial in drug development (Bahgat, Jasem, & El‐Emary, 2009).
3. Optical and Material Science Applications
In the field of optical and material sciences, studies like those by Chandrakantha et al. (2013) have synthesized novel pyrazole-ethyl carboxylates, examining their potential as non-linear optical materials. These compounds, especially those with carboxylic acid groups, showed significant nonlinearity, indicating their potential in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
4. Antimicrobial and Antiviral Research
Compounds such as 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and its derivatives have been explored for antimicrobial and antiviral applications. Bernardino et al. (2007) synthesized new pyrazole-carboxylic acid derivatives and evaluated their inhibitory effects on viruses like Herpes simplex, demonstrating their potential as antiviral agents (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007). Additionally, Kumar et al. (2012) synthesized pyrazoline derivatives, showcasing their good antimicrobial activity, comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2.ClH/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12;/h1-10H,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFFMIQLZAGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



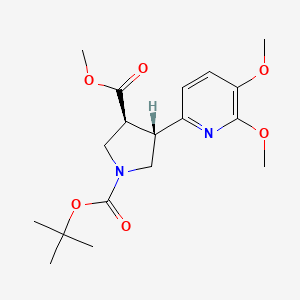
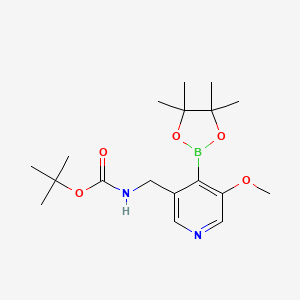

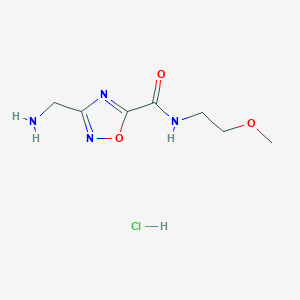
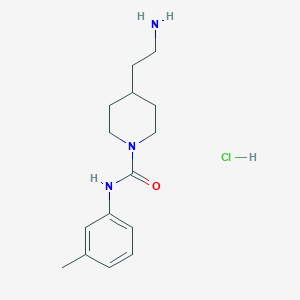
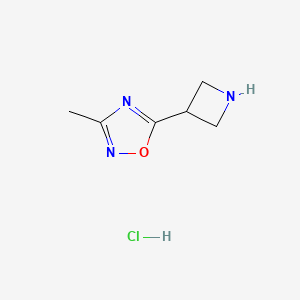

![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)
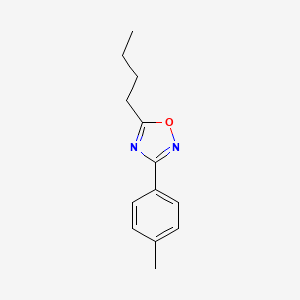
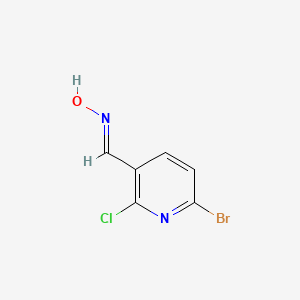
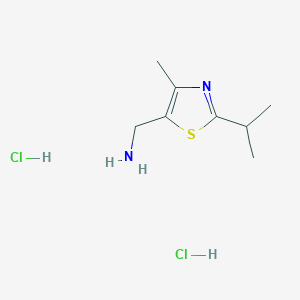
![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)